Tedizolid HCl
CAS No.:
Cat. No.: VC20736792
Molecular Formula: C17H16ClFN6O3
Molecular Weight: 406.8
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClFN6O3 |
|---|---|
| Molecular Weight | 406.8 |
Introduction
Chemical Structure and Physical Properties
Tedizolid phosphate (C₁₇H₁₆FN₆O₆P) is a white to off-white solid with a molecular weight of 450.32 g/mol. Its structural backbone includes an oxazolidinone core linked to a substituted pyridinyltetrazole group, which enhances bacterial ribosome binding affinity compared to earlier oxazolidinones like linezolid .
The phosphate counterion improves solubility for intravenous (IV) administration while maintaining oral bioavailability .
Synthetic Pathway and Manufacturing
The synthesis of tedizolid phosphate involves multi-step reactions, as outlined below:
This process achieves high regioselectivity and yield, with critical intermediates purified via recrystallization .
Pharmacokinetics and Bioavailability
Tedizolid phosphate demonstrates predictable pharmacokinetics (PK) with once-daily dosing, enabling oral and IV formulations. Key parameters are summarized below:
Distribution and Protein Binding
Metabolism and Excretion
-
Clearance:
Route Systemic Clearance (L/hr) Renal Excretion Fecal Excretion Oral 5.9 ± 1.4 18% 82%
Major metabolites include inactive sulfate conjugates .
Mechanism of Action and Antimicrobial Spectrum
Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting the initiation phase. Key targets include:
-
Gram-positive pathogens: Staphylococcus aureus (methicillin-resistant), Streptococcus pneumoniae (penicillin-resistant), Enterococcus faecium (vancomycin-resistant) .
| Organism | MIC₉₀ (mcg/mL) | Activity | Source |
|---|---|---|---|
| S. aureus (MRSA) | 0.25–1.0 | Superior to linezolid | |
| E. faecium (VRE) | 0.5–2.0 | Active against VRE | |
| C. difficile | 0.5–2.0 | Limited clinical data |
Comparative Pharmacodynamics with Linezolid
| Parameter | Tedizolid | Linezolid | Advantage |
|---|---|---|---|
| Half-life | 12 hours | 4–6 hours | Once-daily dosing feasible |
| Myelosuppression Risk | Low (dose-dependent) | High (cumulative) | Safer for prolonged use |
| AUC-driven Activity | Higher exposure | Lower exposure | Superior efficacy at ABSSSI |
Future Directions and Research Gaps
Emerging studies focus on:
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